molecular formula C6H13Cl2NO B144134 4-(2-Chloroethyl)morpholine hydrochloride CAS No. 3647-69-6

4-(2-Chloroethyl)morpholine hydrochloride

Cat. No.: B144134
CAS No.: 3647-69-6
M. Wt: 186.08 g/mol
InChI Key: NBJHDLKSWUDGJG-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . The compound is known for its versatility and effectiveness in chemical reactions, making it a valuable component in scientific research and industrial applications.

Mechanism of Action

Target of Action

4-(2-Chloroethyl)morpholine hydrochloride, also known as MOC, is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of MOC depend on the final pharmaceutical product it is used to synthesize.

Mode of Action

It is known that moc is used in the preparation of potential dna cross-linking antitumor agents . This suggests that MOC or its derivatives may interact with DNA, causing cross-links that inhibit DNA replication and transcription, leading to cell death.

Result of Action

Given its use in the synthesis of potential dna cross-linking antitumor agents , it can be inferred that MOC or its derivatives may cause DNA damage, inhibit DNA replication and transcription, disrupt cell cycle progression, and induce apoptosis in cancer cells.

Action Environment

It is known that moc is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)morpholine hydrochloride typically involves the reaction of 2-morpholinoethanol with thionyl chloride. The reaction is carried out in a solvent such as dichloromethane (DCM) at a temperature of 40°C overnight . The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and crystallized to obtain the final product in the form of white to cream-colored crystals or powder .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like water or methanol.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(2-Chloroethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride
  • 4-(3-Chloropropyl)morpholine hydrochloride
  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 4-(2-Aminoethyl)morpholine
  • 4-(2-Hydroxyethyl)morpholine

Uniqueness

4-(2-Chloroethyl)morpholine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and effectiveness as an intermediate in the synthesis of various compounds make it a valuable tool in scientific research and industrial applications. The compound’s ability to act as an alkylating agent also distinguishes it from other similar compounds, providing unique opportunities for its use in medicine and biology.

Properties

IUPAC Name

4-(2-chloroethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJHDLKSWUDGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052043
Record name 4-(2-Chloroethyl)morpholine hydrochloride (1:1)
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Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 4-(2-Chloroethyl)morpholine hydrochloride
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CAS No.

3647-69-6
Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 4-(2-Chloroethyl)morpholine hydrochloride (1:1)
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Record name 4-(2-chloroethyl)morpholinium chloride
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Synthesis routes and methods I

Procedure details

An amount, 398.5 grams, of 2,6-dimethyl-N-(2-hydroxypropyl) morpholine (2.3 moles) was condensed with the free chloroamine obtained from 390.5 grams N-chloroethyl morpholine hydrochloride (2.3 moles) as described above to give 325.4 grams (55.7%) of the catalyst as a pale yellow oil, bp 122°-124° C. at 0.3 mm of Hg. The structure was confirmed by elemental analysis, calc. 62.9 C, 10.6 H, 9.8 N; found 62.2 C, 10.4 H, 9.8 N.
Quantity
2.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 2 l of benzene was dissolved 623 g of morpholine ethanol. The solution was stirred while maintaining its temperature below 35° C. with ice-cooling, followed by dropwise addition of 735 g of thionyl chloride in 500 ml of benzene. Upon completion of the dropping, the resultant mixture was refluxed with stirring for 4 hours. After cooling, the crystalline precipitate was collected to give 872.4 g (yield: 98.7%) of chloroethylmorpholine hydrochloride having a melting point of 180°-182° C.
Quantity
735 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
623 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into 5 g (57 mmol) morpholine dissolved in 15 ml toluene, 4.6 ml (69 mmol) of 2-chlorohydrin was added dropwise. The mixture was heated to the reflux temperature and reacted for 5 h. After cooling, 20 ml of 5% NaOH solution was added to wash the reaction mixture. The organic layer obtained was washed with a saturated saline solution and dried over anhydrous sodium sulfate, then filtrated. Into the filtrate cooled in an ice bath, 8.3 ml (114 mmol) of thionyl chloride was added dropwise. After reacting for 12 h at room temperature, the reaction mixture was concentrated to dry in reduced pressure. The residue was recrystallized with ethyl acetate to obtain 5.9 g white solid with the yield of 55%. m.p. 182-184° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-chlorohydrin
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
8.3 mL
Type
reactant
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-(2-chloroethyl)morpholine hydrochloride a useful building block in medicinal chemistry?

A1: this compound serves as a versatile building block for incorporating the morpholine moiety into various chemical structures. This is particularly valuable in medicinal chemistry, as the morpholine ring is a common pharmacophore found in numerous drugs and bioactive compounds. Its presence can influence a molecule's binding affinity, pharmacokinetic properties, and overall biological activity. [, , ]

Q2: How is this compound typically used in chemical synthesis?

A2: The compound acts as an alkylating agent due to the presence of the chloroethyl group. This allows it to react with nucleophilic groups, such as thiols present in heterocyclic compounds like 1,3,4-oxadiazoles. This reaction is typically carried out in the presence of a base like sodium hydride and results in the formation of a thioether linkage. [, ] This approach enables the creation of diverse molecules with potentially enhanced biological activities.

Q3: Can you provide a specific example of this compound's application in synthesizing bioactive compounds?

A3: One research paper describes the synthesis of novel 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives using this compound. [] These derivatives demonstrated promising antibacterial and hemolytic properties, highlighting the compound's utility in developing new therapeutic agents.

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